molecular formula C4H6O4S B1437196 2-(Ethenesulfonyl)acetic acid CAS No. 20854-29-9

2-(Ethenesulfonyl)acetic acid

Cat. No.: B1437196
CAS No.: 20854-29-9
M. Wt: 150.16 g/mol
InChI Key: KQHZEKKRIHMIBO-UHFFFAOYSA-N
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Description

2-(Ethenesulfonyl)acetic acid is an organic compound with the molecular formula C4H6O4S. It is characterized by the presence of an ethenesulfonyl group attached to an acetic acid moiety. This compound is used as a synthetic intermediate in various chemical reactions and has applications in the preparation of radiofluorinated compounds and radiopharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethenesulfonyl)acetic acid typically involves the reaction of ethenesulfonyl chloride with acetic acid under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically subjected to rigorous quality control measures to ensure its purity and suitability for further applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethenesulfonyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ethenesulfonyl group to a sulfonyl group.

    Substitution: The ethenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonyl derivatives.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

2-(Ethenesulfonyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethenesulfonyl)acetic acid involves its interaction with specific molecular targets. The ethenesulfonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

    Methanesulfonic acid: Similar in terms of the sulfonyl group but lacks the ethenesulfonyl moiety.

    Ethanesulfonic acid: Contains an ethyl group instead of an ethenesulfonyl group.

    Propane-1-sulfonic acid: Has a longer carbon chain compared to 2-(Ethenesulfonyl)acetic acid.

Uniqueness: this compound is unique due to the presence of the ethenesulfonyl group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of specialized compounds, particularly in the field of radiopharmaceuticals .

Properties

IUPAC Name

2-ethenylsulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4S/c1-2-9(7,8)3-4(5)6/h2H,1,3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHZEKKRIHMIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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